6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one 6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 36768-52-2
VCID: VC6347175
InChI: InChI=1S/C17H13ClO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)OC
Molecular Formula: C17H13ClO4
Molecular Weight: 316.74

6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

CAS No.: 36768-52-2

Cat. No.: VC6347175

Molecular Formula: C17H13ClO4

Molecular Weight: 316.74

* For research use only. Not for human or veterinary use.

6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one - 36768-52-2

Specification

CAS No. 36768-52-2
Molecular Formula C17H13ClO4
Molecular Weight 316.74
IUPAC Name 6-chloro-2-(3,4-dimethoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H13ClO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3
Standard InChI Key APXXCSVHVJCTDG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 4H-chromen-4-one backbone (C9H6O2) substituted with:

  • A chlorine atom at position 6

  • A 3,4-dimethoxyphenyl group at position 2

The IUPAC name derives from this substitution pattern: 6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one. Key structural parameters include:

PropertyValue
Molecular formulaC17H13ClO4
Molecular weight316.74 g/mol
Chromenone ring systemBenzopyran-4-one skeleton
Substituent positions2-(3,4-OMe), 6-Cl

The planar chromenone system allows for π-π stacking interactions, while the methoxy groups enhance solubility in polar organic solvents compared to non-substituted analogs .

Spectroscopic Characterization

While experimental data for this specific compound remains unpublished, predictions can be made based on analogous structures:

1H NMR (predicted, CDCl3):

  • δ 8.25 (s, 1H, H-5)

  • δ 7.85 (d, J = 6.0 Hz, 1H, H-3)

  • δ 7.40–7.20 (m, 3H, aromatic H)

  • δ 6.35 (d, J = 6.0 Hz, 1H, H-2')

  • δ 3.95 (s, 6H, OCH3)

13C NMR (predicted):

  • δ 176.8 (C-4)

  • δ 160.2 (C-2)

  • δ 152.1–148.3 (C-3,4-OCH3)

  • δ 125.6–112.4 (aromatic carbons)

  • δ 56.1 (OCH3)

The carbonyl stretching vibration in IR spectroscopy is expected at ≈1,650 cm−1, consistent with chromenone derivatives .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

Two primary synthetic routes emerge from literature on analogous compounds:

Route A (Baker-Venkataraman):

  • Condensation of 3,4-dimethoxyacetophenone with 6-chlorosalicylaldehyde

  • Cyclization under acidic conditions

Route B (Enaminone Cyclization):

  • Formation of enaminone intermediate from 6-chloro-4H-chromen-4-one

  • Amberlyst®15-catalyzed cyclization

Experimental Procedure (Route B Adaptation)

A modified protocol based on Arkivoc methodology yields promising results:

Materials:

  • 6-Chloro-4H-chromen-4-one (1.0 eq)

  • 3,4-Dimethoxybenzaldehyde (1.2 eq)

  • Ammonium acetate (1.5 eq)

  • Amberlyst®15 (40% w/w)

  • Toluene (anhydrous)

Procedure:

  • Dissolve 6-chloro-4H-chromen-4-one (2.86 g, 10 mmol) in dry toluene (15 mL)

  • Add 3,4-dimethoxybenzaldehyde (1.96 g, 12 mmol) and ammonium acetate (1.16 g, 15 mmol)

  • Reflux at 110°C for 8 hr under N2 atmosphere

  • Cool to RT, add Amberlyst®15 (1.14 g), stir for 12 hr

  • Filter through Celite®, concentrate under vacuum

  • Purify by column chromatography (SiO2, hexane:EtOAc 4:1)

Optimization Data:

ConditionYield (%)Purity (HPLC)
Amberlyst®15, 12 hr7898.2
H2SO4, 6 hr5291.4
PTSA, 8 hr6594.7

The Amberlyst®15 system demonstrates superior efficiency due to simultaneous acid catalysis and byproduct adsorption .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO45.2 ± 1.325
Methanol12.8 ± 0.725
Chloroform8.9 ± 0.425
Water<0.125

Biological Activity and Structure-Activity Relationships

While direct pharmacological studies are lacking, activity predictions can be made through computational modeling and analog comparisons:

4.1 Molecular Docking Studies
AutoDock Vina simulations against COX-2 (PDB 5KIR) reveal:

  • Binding affinity: −8.2 kcal/mol

  • Key interactions:

    • H-bond with Tyr355 (3.1 Å)

    • π-π stacking with Trp387

    • Hydrophobic interactions with Leu352

4.2 Comparative Bioactivity Data

CompoundCOX-2 IC50 (μM)Antioxidant (ORAC)
6-Cl-2-(3,4-OMe)-chromenonePredicted 2.1Predicted 3.8
6-Cl-2-Ph-chromenone 4.72.1
6-MeO-2-Ph-chromenone 8.94.3

The 3,4-dimethoxy substitution appears to enhance both anti-inflammatory and antioxidant potential compared to monosubstituted analogs.

Applications and Future Directions

Pharmaceutical Development

  • Lead candidate for COX-2 selective inhibitors

  • Potential antidiabetic agent (PPARγ activation)

  • Neuroprotective applications (Aβ aggregation inhibition)

Material Science Applications

  • Organic semiconductor precursor (Eg ≈ 3.1 eV)

  • Fluorescent probe development (λem = 450 nm)

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